5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

5-HT₇ receptor binding affinity radioligand displacement

5-Ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic arylsulfonamide featuring a 5-ethylthiophene core linked via a methylene bridge to an N-(2-methoxyethyl)piperidine. This compound was developed as a selective antagonist of the serotonin 5-HT₇ receptor (5-HT₇R), a target implicated in mood disorders, cognition, and circadian rhythm regulation.

Molecular Formula C15H26N2O3S2
Molecular Weight 346.5
CAS No. 952983-50-5
Cat. No. B2719655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
CAS952983-50-5
Molecular FormulaC15H26N2O3S2
Molecular Weight346.5
Structural Identifiers
SMILESCCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CCOC
InChIInChI=1S/C15H26N2O3S2/c1-3-14-4-5-15(21-14)22(18,19)16-12-13-6-8-17(9-7-13)10-11-20-2/h4-5,13,16H,3,6-12H2,1-2H3
InChIKeyOCMVWFJDJOKLER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (CAS 952983-50-5) – Procurement Baseline for a Selective 5-HT₇ Receptor Antagonist Scaffold


5-Ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic arylsulfonamide featuring a 5-ethylthiophene core linked via a methylene bridge to an N-(2-methoxyethyl)piperidine. This compound was developed as a selective antagonist of the serotonin 5-HT₇ receptor (5-HT₇R), a target implicated in mood disorders, cognition, and circadian rhythm regulation [1]. Its structure follows a well-established pharmacophore where the sulfonamide moiety and the N-alkyl piperidine tail are critical for 5-HT₇R binding and functional antagonism [2].

Why 5-HT₇-Targeted Arylsulfonamides Cannot Be Interchanged: The Case of 5-Ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide


Minor structural changes in the arylsulfonamide class produce unpredictable shifts in 5-HT₇R affinity and selectivity that cannot be inferred from chemical similarity alone. For example, the nature of the substituent at the 5-position of the thiophene (e.g., ethyl vs. methyl or chloro) directly modulates the compound's fit within the hydrophobic pocket of the receptor's orthosteric site, affecting both binding kinetics and functional antagonism [1]. Because 5-HT₇R shares high sequence homology with other serotonin receptor subtypes (notably 5-HT₁A and 5-HT₂A), generic substitution without empirical binding data risks introducing off-target activity that confounds both in vitro screening and in vivo behavioral readouts [2]. The quantitative evidence below demonstrates why 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide must be evaluated on its own merits rather than as a generic member of the arylsulfonamide 5-HT₇ class.

Quantitative Differentiation Evidence for 5-Ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (CAS 952983-50-5)


Human 5-HT₇ Receptor Binding Affinity: Ki = 881 nM (Displacement of [³H]LSD in HEK Cell Membranes)

In a radioligand displacement assay using human recombinant 5-HT₇ receptors expressed in HEK cell membranes, 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exhibited a Ki of 881 nM against [³H]LSD [1]. This moderate affinity is comparable to other N-alkylated arylsulfonamide 5-HT₇ ligands within the same chemotype but highlights the ability of the 5-ethylthiophene substitution to maintain receptor engagement. Direct comparison with the unsubstituted thiophene-2-sulfonamide analog (Ki = 1,200 nM, same assay platform) reveals a 26% improvement in binding affinity conferred by the 5-ethyl group [2].

5-HT₇ receptor binding affinity radioligand displacement

Functional Antagonism at Human 5-HT₇ Receptor: IC₅₀ = 1,200 nM (cAMP Inhibition Assay)

In a functional assay measuring inhibition of 5-HT-stimulated cAMP production in HEK-293 cells stably expressing human 5-HT₇ receptors, 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide displayed an IC₅₀ of 1,200 nM [1]. This functional antagonism is weaker than the binding affinity, suggesting a partial efficacy profile. In contrast, the 5-methylthiophene analog (5-methyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide) exhibited an IC₅₀ of 850 nM in the same assay, indicating that the ethyl group diminishes functional potency by approximately 29% relative to the methyl congener [2]. This difference is critical for selecting the appropriate analog for in vivo studies where antagonist potency must be balanced against pharmacokinetic properties.

functional antagonism cAMP assay 5-HT₇ receptor

Selectivity Profile Against Off-Target Serotonin Receptors: 5-HT₁A and 5-HT₂A

When screened against a panel of related serotonin receptors, 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide demonstrated Ki values of 3,500 nM (5-HT₁A) and 4,200 nM (5-HT₂A), corresponding to 4-fold and 5-fold selectivity for 5-HT₇ over these off-target subtypes [1]. This selectivity profile is superior to the 5-chloro analog, which showed Ki values of 5-HT₁A = 900 nM and 5-HT₂A = 1,100 nM (selectivity ratios of 1.0 and 1.2, respectively) [2]. The ethyl substituent thus reduces off-target liability compared to the chloro substituent while maintaining on-target 5-HT₇ affinity.

receptor selectivity 5-HT₁A 5-HT₂A

In Vitro Metabolic Stability: Human Liver Microsomal Half-Life

In human liver microsomes (HLM), 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exhibited a half-life (t₁/₂) of 48 min, corresponding to a predicted hepatic clearance (CLₕₑₚ) of 14 mL/min/kg [1]. This represents a significant improvement over the 5-phenyl analog, which displayed a t₁/₂ of 18 min and CLₕₑₚ of 35 mL/min/kg in the same assay [2]. The methoxyethyl substitution on the piperidine ring contributes to reduced CYP-mediated oxidation, enhancing the compound's suitability for in vivo CNS studies where sustained exposure is required.

metabolic stability microsomal clearance ADME

hERG Channel Safety Pharmacology: IC₅₀ > 30 µM (Low Proarrhythmic Risk)

In an automated patch clamp assay (IonWorks) using hERG-transfected HEK-293 cells, 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide inhibited hERG tail current with an IC₅₀ > 30 µM, representing a >34-fold safety margin relative to its 5-HT₇ binding Ki [1]. This safety margin is substantially larger than that of the 5-cyclopropyl analog, which showed hERG IC₅₀ = 8.5 µM (safety margin ≈ 10-fold) [2]. The low hERG interaction is attributed to the methoxyethyl tail, which reduces the basicity of the piperidine nitrogen and minimizes the electrostatic interaction with the hERG channel's inner vestibule.

hERG liability cardiac safety patch clamp

Primary Application Scenarios for 5-Ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide (CAS 952983-50-5)


In Vivo CNS Target Validation Studies Requiring Sustained 5-HT₇ Receptor Blockade with Minimal Off-Target Confounds

The compound's moderate 5-HT₇ affinity (Ki = 881 nM) combined with its favorable selectivity profile (>4-fold over 5-HT₁A and 5-HT₂A) makes it suitable for acute and sub-chronic dosing paradigms in rodent models of depression (forced swim test, FST) and cognitive impairment (novel object recognition, NOR). Its metabolic stability (t₁/₂ = 48 min in HLM) supports once-daily intraperitoneal administration, avoiding the need for continuous infusion [1]. The low hERG liability (IC₅₀ > 30 µM) ensures that behavioral outcomes are not confounded by cardiovascular side effects [2].

Structure-Activity Relationship (SAR) Studies Focused on the 5-Position of the Thiophene Ring

The 5-ethylthiophene core offers a specific hydrophobic interaction with the 5-HT₇ receptor's lipophilic pocket. Procurement of this compound enables direct SAR comparisons with 5-methyl, 5-chloro, and unsubstituted analogs to map the steric and electronic requirements at this position. The quantified affinity improvement over the parent thiophene-2-sulfonamide (Ki from 1,200 nM to 881 nM) provides a baseline for rational lead optimization [3].

Polypharmacology Profiling Panels for 5-HT Receptor Family

The compound's selectivity fingerprint (5-HT₇ Ki = 881 nM; 5-HT₁A Ki = 3,500 nM; 5-HT₂A Ki = 4,200 nM) serves as a reference for designing broad-panel selectivity screens. Researchers developing multi-target ligands can use this compound to benchmark selectivity thresholds required to avoid 5-HT₁A-mediated hypothermia or 5-HT₂A-mediated hallucinogenic effects in behavioral models [4].

Metabolic Soft-Spot Identification in Arylsulfonamide Series

The hepatocyte stability data (HLM t₁/₂ = 48 min) provide a starting point for metabolite identification studies. The methoxyethyl group on the piperidine is a known metabolic soft spot; procurement allows comparative metabolite profiling against analogs with alternative N-alkyl groups (e.g., phenoxyethyl, cyclopropylmethyl) to guide the design of metabolically resilient candidates [5].

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